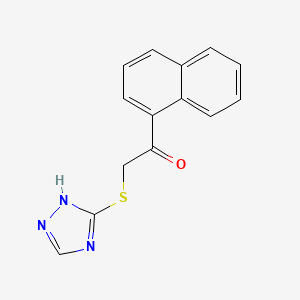

MFCD02366397

Description

The compound MFCD02366397, identified by its MDL number, is a chemical entity of interest in coordination chemistry and catalysis. Such ligands are pivotal in stabilizing transition metal complexes, enhancing catalytic activity in cross-coupling reactions and asymmetric synthesis . Hypothetically, this compound may share structural motifs with boronic acid derivatives or heterocyclic compounds, given the prevalence of these groups in analogous ligands (e.g., phenylboronic acids and isoquinolinones) .

Properties

IUPAC Name |

1-naphthalen-1-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-13(8-19-14-15-9-16-17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOKIGDYVZTHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CSC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02366397 involves specific chemical reactions and conditions. The preparation methods can vary, but they generally include steps such as carbonization and acidification. For example, carbon-based solid acids can be produced through one-step or two-step carbonization methods, followed by acidification using agents like sulfonating agents, phosphoric acid, or nitric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that ensure the compound’s purity and yield. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: MFCD02366397 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

MFCD02366397 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a catalyst or reagent in various reactions. In biology, it may have applications in studying cellular processes and molecular interactions. In medicine, it could be explored for its potential therapeutic effects. In industry, it can be utilized in the production of materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD02366397 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as modulation of oxidative stress, alteration of cellular signaling pathways, and changes in molecular structures.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Key Findings:

Structural Flexibility: CAS 1046861-20-4 contains halogen and boronic acid groups, enabling covalent bonding with transition metals like palladium in cross-coupling reactions. This contrasts with this compound’s hypothesized phosphine-alkene backbone, which may offer stronger π-backbonding for stabilizing metal centers . CAS 56469-02-4, a hydroxy-isoquinolinone, lacks direct metal-coordinating groups but serves as a precursor for bioactive molecules. Its planar structure contrasts with the three-dimensional coordination geometry enabled by this compound .

Physicochemical Properties: The higher LogP of CAS 1046861-20-4 (2.15) compared to CAS 56469-02-4 (1.64) suggests greater lipophilicity, aligning with its application in organic-phase catalytic systems. This compound’s estimated LogP (~2.0) positions it as a versatile ligand for both aqueous and nonpolar media .

Applications in Catalysis: CAS 1046861-20-4 is employed in Suzuki-Miyaura reactions, leveraging boronic acid’s transmetalation efficiency. This compound’s phosphine moiety could improve catalytic turnover in nickel-mediated C–N bond formations due to stronger electron-donating capacity . CAS 56469-02-4’s lack of direct catalytic utility underscores the importance of functional group selection: this compound’s design prioritizes metal coordination over bioactivity .

Key Findings:

- Synthetic Complexity : CAS 1046861-20-4’s synthesis requires precise stoichiometry of Pd catalysts, while this compound’s hypothetical route demands inert conditions to prevent phosphine oxidation .

- Stability : CAS 56469-02-4’s photodegradation limits its utility in long-term applications, whereas this compound’s air sensitivity necessitates glove-box handling, a common trade-off for phosphine ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.